molecular formula C25H26N6O4 B2467941 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1115914-61-8

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Número de catálogo: B2467941
Número CAS: 1115914-61-8
Peso molecular: 474.521
Clave InChI: QKVGWRQXSBUZTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a [1,2,4]triazolo[4,3-a]pyrazin-3-one core substituted at the 2-position with a 2-oxoethyl group bearing a 4-(4-methoxyphenyl)piperazine moiety and at the 8-position with a 4-methylphenoxy group. The triazolopyrazinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation . The 4-methylphenoxy group introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Propiedades

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-18-3-7-21(8-4-18)35-24-23-27-31(25(33)30(23)12-11-26-24)17-22(32)29-15-13-28(14-16-29)19-5-9-20(34-2)10-6-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVGWRQXSBUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine core.

    Final Coupling: The final step involves coupling the piperazine derivative with the triazolopyrazine core using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include hydroxylated derivatives, quinone derivatives, and various substituted piperazine compounds.

Aplicaciones Científicas De Investigación

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has a wide range of scientific research applications:

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it useful in the treatment of conditions like hypertension and benign prostatic hyperplasia .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on core modifications, substituent effects, and synthetic methodologies.

Key Comparisons

Core Heterocycle Variations The target compound’s triazolopyrazinone core differs from pyrazolo-thiazolo-pyrimidinones (e.g., compounds 14,17–19) and pyrido-pyrimidinones (e.g., 44g) . For example, pyrido-pyrimidinones exhibit broader π-conjugation, which may enhance interactions with hydrophobic enzyme pockets .

Substituent Effects 8-Position: The target’s 4-methylphenoxy group (electron-donating) contrasts with the electron-withdrawing 2-fluoro-4-nitrophenoxy group in compound 1 . Such substituents modulate reactivity and binding; electron-donating groups may enhance metabolic stability, while electron-withdrawing groups could improve electrophilic interactions. 2-Position: The 4-methoxyphenylpiperazine moiety is analogous to piperazine derivatives in 44g but differs in aryl substitution (4-methoxy vs. pyridin-2-yl). Piperazine groups are critical for receptor affinity, with methoxy groups favoring serotonin receptor binding and pyridyl groups enhancing kinase inhibition .

Synthetic Methodologies The target compound likely shares synthetic steps with and , involving substitution (e.g., phenoxy group introduction) and cyclization.

For instance, piperazine-containing derivatives (e.g., 44g) show promise in kinase inhibition , and triazolopyrazinones are explored in anticancer contexts . The 4-methylphenoxy group’s lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

Actividad Biológica

The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N6O4C_{26}H_{28}N_{6}O_{4}, with a molecular weight of approximately 484.55 g/mol. Its structure features a triazolo-pyrazinone core linked to a piperazine moiety and phenoxy groups, which are known to influence its biological activity.

Biological Activity Overview

This compound's biological activities primarily relate to its interaction with various receptors and enzymes. Notably, piperazine derivatives have been widely studied for their effects on the central nervous system (CNS) and their potential as therapeutic agents.

Key Activities:

  • Antidepressant Effects : The piperazine ring is associated with antidepressant properties. Compounds with similar structures have shown efficacy in modulating serotonin receptors, particularly the 5-HT_1A receptor.
  • Anticonvulsant Activity : Some derivatives exhibit anticonvulsant properties, making them candidates for treating epilepsy.
  • Acetylcholinesterase Inhibition : Piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Serotonergic Modulation : Binding affinity studies indicate that compounds structurally similar to this one can act as agonists or antagonists at serotonin receptors. For instance, a related compound has shown low nanomolar binding affinity at the 5-HT_1A receptor, suggesting a potent serotonergic activity .
  • Enzyme Inhibition : The inhibition of acetylcholinesterase by piperazine derivatives is significant for their potential in treating cognitive disorders. Molecular docking studies reveal that these compounds can effectively bind to active sites on the enzyme .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or including the target structure:

StudyFindings
Varadaraju et al. (2013)Identified several piperazine derivatives that inhibit human acetylcholinesterase with varying binding affinities. The study emphasizes the role of structural modifications on biological activity .
Hamon et al. (2022)Reported on the synthesis and evaluation of new piperazine-containing compounds with high binding affinity for serotonin receptors, indicating potential antidepressant properties .
MDPI Research (2022)Investigated the synthesis of analogs with enhanced activity against serotonin receptors, confirming the importance of the piperazine moiety in achieving desired pharmacological effects.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Core formation : Condensation reactions to construct the triazolopyrazine core (e.g., using hydrazine derivatives and carbonyl precursors under reflux conditions) .
  • Substitution reactions : Introducing the 4-methoxyphenylpiperazine and 4-methylphenoxy groups via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Optimization strategies :
  • Temperature control (e.g., reflux in anhydrous dioxane for 24–48 hours) .
  • Use of inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .

Q. How is the compound’s purity and structural integrity validated?

Analytical techniques include:

  • NMR spectroscopy : Confirms functional groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass matching) .
  • HPLC : Quantifies purity (>95% is typical for pharmacological studies) .
Key Analytical Data
Molecular Formula: C₂₇H₂₈N₆O₄
Molecular Weight: 500.56 g/mol
Key NMR Peaks: δ 3.8 (OCH₃), δ 7.2–7.8 (aromatic protons)

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Predict binding affinities to targets like adenosine receptors (A1/A2A) by modeling interactions with the triazolopyrazine core and piperazine moiety .
  • QSAR analysis : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity data to prioritize derivatives .
  • Reaction path optimization : Use quantum chemical calculations (e.g., DFT) to predict optimal synthetic routes and reduce experimental trial-and-error .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., cAMP modulation for GPCR targets) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylphenoxy with 4-chlorophenyl) to isolate pharmacophore contributions .
  • Meta-analysis : Aggregate data from structurally related triazolopyrazines to identify trends in potency/selectivity .

Q. How are reaction intermediates stabilized during large-scale synthesis?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites (e.g., amine or hydroxyl groups) .
  • Low-temperature storage : Store intermediates at –20°C in anhydrous solvents (e.g., DMF or THF) to prevent degradation .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields in coupling steps : Optimize catalyst systems (e.g., switch from Pd(OAc)₂ to Buchwald-Hartwig catalysts for C–N bond formation) .
  • Stereochemical impurities : Use chiral HPLC or enzymatic resolution to isolate enantiomerically pure forms .
  • Scalability issues : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions) .

Q. How can solubility challenges in biological assays be mitigated?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or ester groups to improve bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.